

# (R)-Piperazine-2-carboxylic acid physical and chemical properties

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## Compound of Interest

Compound Name: (R)-Piperazine-2-carboxylic acid

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## An In-depth Technical Guide to (R)-Piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **(R)-Piperazine-2-carboxylic acid**, a key chiral building block in modern drug discovery. It details its characteristics, experimental protocols for its synthesis and analysis, and its application in the development of therapeutic agents.

## Core Chemical and Physical Properties

**(R)-Piperazine-2-carboxylic acid** is a heterocyclic compound recognized for its chiral properties and its utility as a scaffold in medicinal chemistry.<sup>[1]</sup> Its structure consists of a piperazine ring with a carboxylic acid group at the C-2 position in the (R)-configuration.

## General and Physicochemical Properties

The fundamental properties of **(R)-Piperazine-2-carboxylic acid** and its common forms are summarized below. Data for the racemate and dihydrochloride salts are included for comparative purposes.

Property	(R)-Piperazine-2-carboxylic acid	Racemic Piperazine-2-carboxylic acid	Dihydrochloride Salt (Racemic)	Reference
CAS Number	24182-11-4	2762-32-5	3022-15-9	[2][3][4]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> · 2HCl	[2][3][4]
Molecular Weight	130.15 g/mol	130.15 g/mol	203.07 g/mol	[2][3][4]
Appearance	White to pale yellowish powder	White crystalline solid	White solid	[1][5]
Melting Point	Not specified	265 °C (decomposition)	265 °C (decomposition)	[4][6][7]
Boiling Point	270.8 ± 29.0 °C (Predicted)	313.6 ± 37.0 °C (Predicted)	Not applicable	[2][6]
Density	1.174 ± 0.06 g/cm <sup>3</sup> (Predicted)	1.174 g/cm <sup>3</sup>	Not specified	[2][6]
Solubility	High solubility in water	Freely soluble in water	Not specified	[5]
pKa <sub>1</sub>	3.37 ± 0.20 (Predicted)	1.90 ± 0.20 (Predicted)	Not applicable	[2][6]
pKa <sub>2</sub>	Not specified	Not specified	Not applicable	

## Computed Molecular Descriptors

Computational properties provide further insight into the molecule's behavior in biological systems. These values are for the parent compound, piperazine-2-carboxylic acid.

Property	Value	Reference
XLogP3-AA	-3.5	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	1	[3]
Exact Mass	130.074227566 Da	[3]
Topological Polar Surface Area	61.4 Å <sup>2</sup>	[3]
Complexity	116	[3]

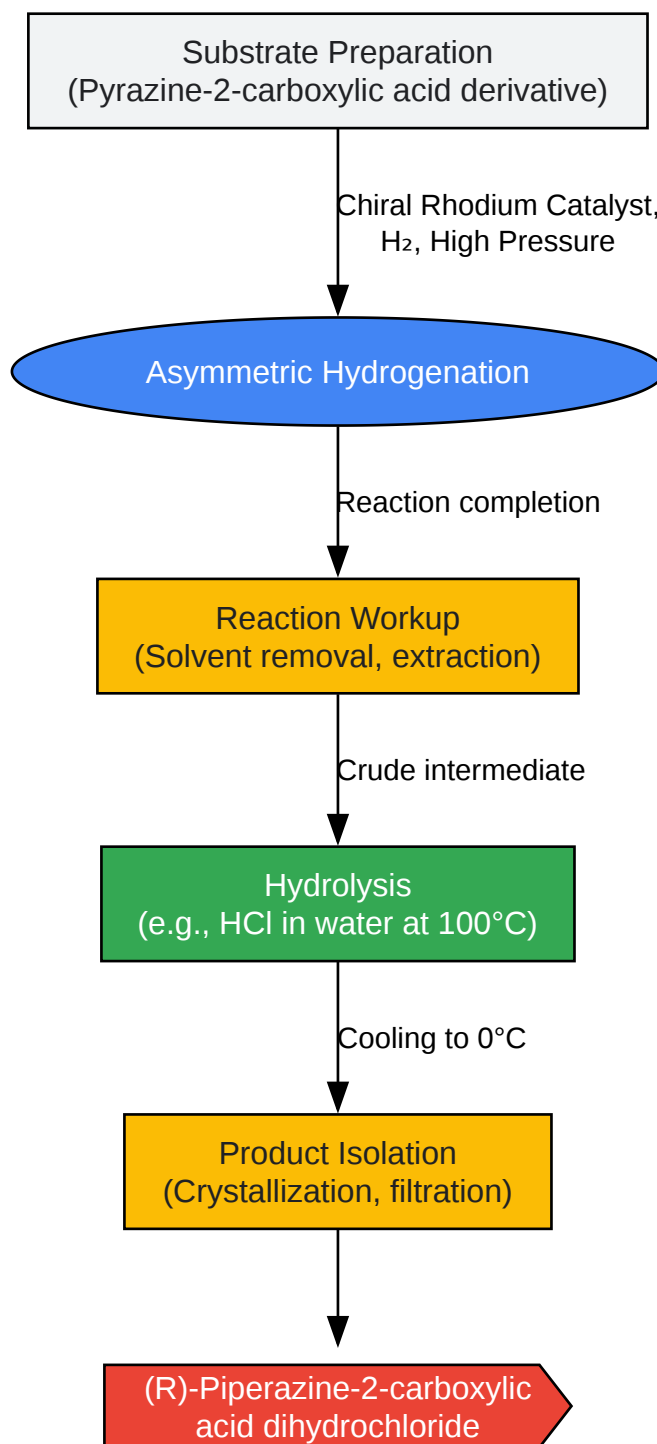
## Experimental Protocols

**(R)-Piperazine-2-carboxylic acid** is primarily used as an intermediate. The following protocols describe its synthesis, its use in further reactions, and methods for its analysis.

### Synthesis via Asymmetric Hydrogenation

A prominent method for producing enantiomerically pure **(R)-piperazine-2-carboxylic acid** involves the asymmetric hydrogenation of a pyrazine-2-carboxylic acid derivative, catalyzed by an optically active rhodium complex.[1][8]

Workflow for Asymmetric Hydrogenation



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Caption: General workflow for the synthesis of **(R)-Piperazine-2-carboxylic acid**.

Detailed Protocol:

- **Reaction Setup:** A solution of a pyrazine-2-carboxylic acid derivative (e.g., tert-butyl pyrazine-2-carboxylate) in a suitable solvent is placed in a high-pressure reactor.
- **Catalyst Addition:** An optically active rhodium complex is added as the catalyst.
- **Hydrogenation:** The reactor is pressurized with hydrogen gas (e.g., 50 bar) and stirred at a controlled temperature until the reaction is complete, as monitored by NMR.[8]
- **Workup:** The solvent is removed under reduced pressure.
- **Hydrolysis:** The crude intermediate is hydrolyzed, for example, by stirring with 32% hydrochloric acid in water at 100°C for 20 minutes.[8]
- **Isolation:** The mixture is cooled to 0°C to precipitate the dihydrochloride salt of the product, which is then collected by filtration and washed.[8]

## Protocol for Amide Bond Formation

As a building block, the carboxylic acid moiety is frequently coupled with amines to form amides. A standard procedure uses carbodiimide coupling agents.

Detailed Protocol:

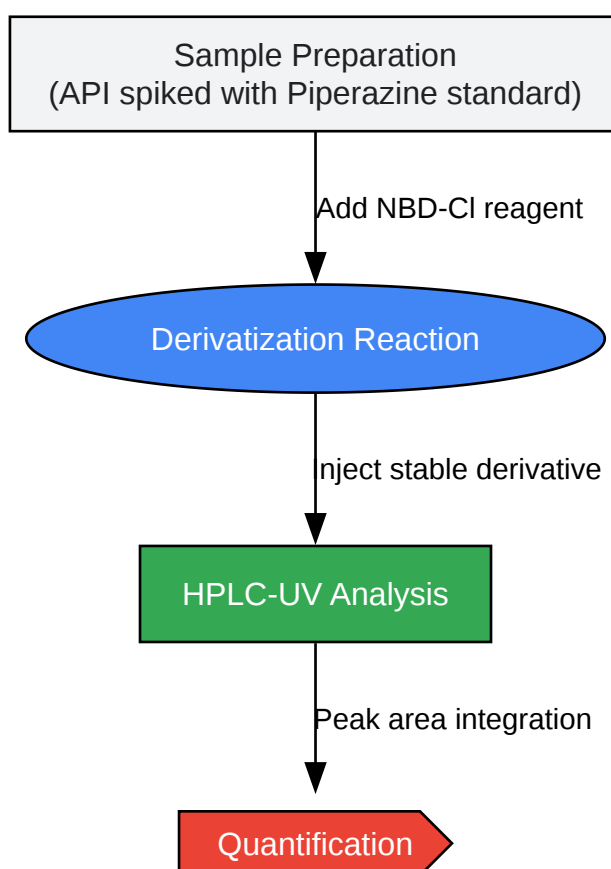
- **Initial Mixture:** To a solution of the starting carboxylic acid (e.g., a chromone-2-carboxylic acid, 1.1 eq) in a solvent like dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq).[9]
- **Stirring:** Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.[9]
- **Amine Addition:** Add the appropriate piperazine derivative (in this case, **(R)-Piperazine-2-carboxylic acid** or its esterified form, 1 eq) to the mixture.
- **Reaction:** Allow the reaction to stir overnight at room temperature.[9]
- **Workup:** Upon completion, partition the mixture between DCM and a 5% NaHCO<sub>3</sub> solution. The combined organic layers are dried, filtered, and evaporated to yield the crude product,

which can be purified via chromatography.[9]

## Analytical Method: Purity Determination by HPLC-UV

Trace amounts of piperazine impurities in active pharmaceutical ingredients (APIs) can be quantified using HPLC with UV detection after a derivatization step to make the molecule UV-active.[10][11]

Workflow for Analytical Quantification of Piperazine Impurity



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Caption: Workflow for detecting piperazine impurities via HPLC-UV derivatization.

Detailed Protocol:

- Derivatization: A method has been developed based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[10]

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Method Validation: The method is validated for Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, linearity, and precision.[\[10\]](#)
  - LOD/LOQ: Determined at signal-to-noise ratios of 3:1 and 10:1, respectively, by injecting a series of dilute solutions with known concentrations.[\[10\]](#)
  - Accuracy: Assessed by performing recovery studies on API samples spiked with the impurity at multiple concentration levels (e.g., 50%, 100%, 150% of the specification level). [\[10\]](#)
  - Precision: Checked by repeatedly injecting individual preparations of the analyte spiked with the impurity.[\[10\]](#)
- Analysis: The derivatized sample is injected into the HPLC system, and the amount of piperazine is quantified based on the peak area relative to a calibration curve.[\[10\]](#)

## Applications in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[\[12\]](#) **(R)-Piperazine-2-carboxylic acid** provides a chiral entry point into this chemical space, making it a valuable intermediate for developing new therapeutic agents.

- Pharmaceutical Building Block: It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.[\[1\]](#) Its derivatives have shown potential in modulating neurotransmitter systems.[\[1\]](#)
- Kinase Inhibitors: The piperazine carboxylic acid module is used to build the core of certain kinase inhibitors, such as those targeting CDK4/6 and BTK.[\[13\]](#)
- Antiviral Agents: N-aryl piperazines derived from this scaffold have been investigated as novel CXCR4 antagonists with antiviral activity.[\[14\]](#)
- Anti-inflammatory Agents: Derivatives have been synthesized and tested as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[\[9\]](#)

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